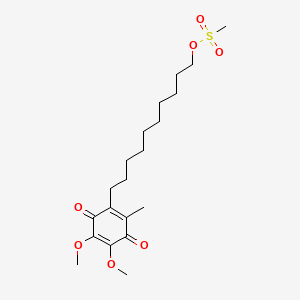
rac α-Methadol-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac α-Methadol-d3: is a deuterium-labeled analog of rac α-Methadol, a synthetic opioid analgesic. This compound is used primarily in scientific research to study metabolic pathways and the pharmacokinetics of opioid drugs. The deuterium labeling allows for more precise tracking and analysis in various experimental settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac α-Methadol-d3 involves the reduction of Methadone Hydrochloride. The process typically includes the use of deuterium gas or deuterated reagents to introduce the deuterium atoms into the molecule. The reaction conditions often involve controlled temperatures and pressures to ensure the incorporation of deuterium at specific positions in the molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of advanced analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, is common to verify the incorporation of deuterium and the overall structure of the compound.
Análisis De Reacciones Químicas
Types of Reactions: rac α-Methadol-d3 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
rac α-Methadol-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the distribution and breakdown of opioid drugs in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of opioid drugs.
Industry: Applied in the development of new opioid drugs and in quality control processes to ensure the consistency and safety of pharmaceutical products
Mecanismo De Acción
rac α-Methadol-d3 exerts its effects primarily through the activation of the μ-opioid receptor. This receptor is a G-protein-coupled receptor that, when activated, inhibits the release of neurotransmitters involved in pain transmission. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking in experimental settings .
Comparación Con Compuestos Similares
Alphamethadol: An isomer of rac α-Methadol with similar analgesic properties.
Betamethadol: Another isomer of Methadol with slightly different pharmacokinetic properties.
Dimepheptanol: A mixture of alphamethadol and betamethadol, used as an opioid analgesic
Uniqueness: rac α-Methadol-d3 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific research. This labeling makes it particularly valuable in studies involving metabolic pathways and pharmacokinetics, providing insights that are not possible with non-labeled compounds.
Propiedades
Número CAS |
1217842-77-7 |
|---|---|
Fórmula molecular |
C21H29NO |
Peso molecular |
314.487 |
Nombre IUPAC |
(3R,6R)-1,1,1-trideuterio-6-(dimethylamino)-4,4-diphenylheptan-3-ol |
InChI |
InChI=1S/C21H29NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3/t17-,20-/m1/s1/i1D3 |
Clave InChI |
QIRAYNIFEOXSPW-FULVYNFCSA-N |
SMILES |
CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Sinónimos |
(R*,R*)-(±)-β-[2-(dimethylamino)propyl]-α-ethyl-β-phenylbenzeneethanol-d3; (±)-α-Methadol-d3_x000B_ |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B570698.png)



![(1S)-1-[(3R,6R)-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]ethanol](/img/structure/B570705.png)



